molecular formula C21H27N3O4S B2819037 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide CAS No. 315694-24-7

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

Cat. No. B2819037
CAS RN: 315694-24-7
M. Wt: 417.52
InChI Key: PAUPSGFIYPXNHI-UHFFFAOYSA-N
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Description

The compound “1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide” is a complex organic molecule. It contains a bicyclic heptane structure with two methyl groups and an oxo group, a methanesulfonamide group, and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The bicyclic heptane structure forms the core of the molecule, with the two methyl groups and the oxo group attached. The methanesulfonamide group and the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group are also attached to this core structure .

Scientific Research Applications

Physicochemical Properties and Synthesis

Physicochemical Properties and Brönsted Acidity

Protic ionic liquids (PILs) with camphorsulfonate anion and different imidazolium cations were synthesized and characterized. These compounds were evaluated for their density, viscosity, thermal degradation, Brönsted acidity, and ecotoxicity against pathogenic bacteria. Their physicochemical properties were thoroughly analyzed, providing insights into their potential applications in various fields, including green chemistry and material science (Sardar et al., 2018).

Synthesis and Reactivity

The synthesis and aminolysis of a N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide were studied. This work explored the regioselectivity of epoxidation and aminolysis reactions, contributing to the understanding of chemical reactivity and potential synthetic applications of bicyclic compounds (Palchikov et al., 2014).

Biological Activity

Anti-Breast Cancer Activity

4-Aminoantipyrine, a key intermediate, was used to synthesize pyrazolone derivatives with anticancer properties against the MCF7 human tumor breast cancer cell line. This study highlighted the potential of structurally complex molecules in developing new therapeutic agents (Ghorab et al., 2014).

Catalytic Efficiency

Enhancing Catalyst Efficiency

Research into bimetallic complexes using homoditopic ligands aimed at probing the relationship between catalytic activity and intermetallic distance. This area of study is crucial for understanding how to design more efficient catalysts for chemical reactions, which has implications for industrial processes and green chemistry (Timerbulatova et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It would depend on the specific context in which the compound is being used, such as in a biological or chemical process .

Future Directions

The future directions for research and use of this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-14-18(19(26)24(23(14)4)16-8-6-5-7-9-16)22-29(27,28)13-21-11-10-15(12-17(21)25)20(21,2)3/h5-9,15,22H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUPSGFIYPXNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC34CCC(C3(C)C)CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

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